molecular formula C6H5BrFN B1282831 2-Bromo-3-fluoro-5-methylpyridine CAS No. 34552-16-4

2-Bromo-3-fluoro-5-methylpyridine

Cat. No. B1282831
CAS RN: 34552-16-4
M. Wt: 190.01 g/mol
InChI Key: OCTPYXPSXKTDIU-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug discovery. The presence of bromine, fluorine, and a methyl group on the pyridine ring can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of halogenated pyridines often involves multistep reactions, where the position of the halogens on the pyridine ring is crucial for the desired reactivity. For instance, the development of 2-isocyanopyridines has shown that 2-bromo-6-isocyanopyridine is an optimal reagent due to its stability and synthetic efficiency, which could be related to the synthesis of 2-bromo-3-fluoro-5-methylpyridine derivatives . Additionally, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation followed by reaction with trimethylborate suggests a possible synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly affect the electronic distribution and overall geometry of the molecule. Quantum mechanical and spectroscopic studies of similar compounds, such as 2-Amino-3-bromo-5-nitropyridine, provide insights into the vibrational frequencies, molecular equilibrium geometry, and electronic characteristics of these molecules .

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including palladium-catalyzed amination, which is a key step in the synthesis of amino-substituted pyridines . The chemoselective functionalization of halopyridines, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates the ability to selectively substitute different halogen positions under specific conditions . Moreover, the use of halogen dance reactions to synthesize pentasubstituted pyridines indicates the versatility of halogenated pyridines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-fluoro-5-methylpyridine would be influenced by the halogen atoms and the methyl group attached to the pyridine ring. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The presence of bromine and fluorine could also enhance the compound's ability to participate in halogen bonding, which is relevant in drug-receptor interactions. Theoretical calculations, such as those performed for 2-Amino-3-bromo-5-nitropyridine, can predict properties like hardness, softness, and electrophilicity, which are indicative of the compound's reactivity .

Relevant Case Studies

Case studies involving halogenated pyridines often focus on their application in drug discovery and development. For example, derivatives of 3-Amino-2-methylpyridine have been identified as ligands for the BAZ2B bromodomain, highlighting the importance of pyridine derivatives in targeting protein domains . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines for potential use in positron emission tomography (PET) imaging is another application of halogenated pyridines in medicinal chemistry .

Scientific Research Applications

Chemoselective Functionalization

Research demonstrates the chemoselective functionalization of halogenated pyridines, closely related to 2-Bromo-3-fluoro-5-methylpyridine. These functionalization processes are crucial in synthesizing various chemical compounds for medicinal chemistry research. For instance, Stroup et al. (2007) explored the catalytic amination of 5-bromo-2-chloro-3-fluoropyridine, which is similar in structure to 2-Bromo-3-fluoro-5-methylpyridine, highlighting the selective substitution processes under specific conditions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-rich Intermediate Synthesis

Another significant application is in the synthesis of halogen-rich intermediates for creating complex pyridine compounds. Wu et al. (2022) describe the synthesis of halogen-rich pyridine isomers, which serve as potential building blocks in medicinal chemistry, using halogen dance reactions. This research contributes to understanding the utility of halogen-substituted pyridines like 2-Bromo-3-fluoro-5-methylpyridine in synthesizing new chemical entities (Wu, Porter, Frennesson, & Saulnier, 2022).

Silyl-Mediated Halogen Exchange

The silyl-mediated halogen/halogen exchange in pyridines, as researched by Schlosser and Cottet (2002), is pertinent to understanding the chemical behavior of compounds like 2-Bromo-3-fluoro-5-methylpyridine. This study provides insights into the halogen exchange reactions and their specificity depending on the position of the halogen atoms in the pyridine ring (Schlosser & Cottet, 2002).

Synthesis of Disubstituted Fluoropyridines

Research by Sutherland and Gallagher (2003) on the versatile synthesis of disubstituted fluoropyridines, involving bromo and fluoro groups, offers insights into the potential chemical reactions and applications of 2-Bromo-3-fluoro-5-methylpyridine. Their study demonstrates the efficient synthesis of various substituted pyridines, which are valuable in pharmaceutical and chemical research (Sutherland & Gallagher, 2003).

Safety And Hazards

2-Bromo-3-fluoro-5-methylpyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Bromo-3-fluoro-5-methylpyridine were not found in the search results, it’s worth noting that pyridines and their derivatives continue to be of interest in the field of medicinal chemistry due to their presence in numerous bioactive molecules .

properties

IUPAC Name

2-bromo-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTPYXPSXKTDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543215
Record name 2-Bromo-3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-5-methylpyridine

CAS RN

34552-16-4
Record name 2-Bromo-3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PL Setliff - Organic Preparations and Procedures International, 1971 - Taylor & Francis
… as potential progenitors of 2,3-dehydropyridines (2,3-pyridynes) prompted the preparation of 2-chloro-3-fluoro-5-methyl pyridine (X) and 2-bromo-3-fluoro5-methylpyridine (XI). We now …
Number of citations: 11 www.tandfonline.com
RG Pews, Z Lysenko - The Journal of Organic Chemistry, 1985 - ACS Publications
… Conversion to 2-Bromo-3-fluoro-5-methylpyridine (7a) and 2-Bromo-3-fluoro-5-methylpyridine … g (11.7% yield) of 2-bromo-3-fluoro-5-methylpyridine hydrobromide: mp 198-203 C (sub.); …
Number of citations: 43 pubs.acs.org
BI Usachev - Organic Chemistry, 2020 - arkat-usa.org
… Attempts to purify crude 384 by distillation, instead, lead to the isolation of 2-bromo-3-fluoro-5-methylpyridine (385) in 11.7% yield (Scheme 146).…
Number of citations: 5 www.arkat-usa.org

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